molecular formula C21H30O2 B14784927 methyl (1R,4aS)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

methyl (1R,4aS)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

Cat. No.: B14784927
M. Wt: 314.5 g/mol
InChI Key: PGZCJOPTDHWYES-VTVVEXCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4aS,10aR)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate is a complex organic compound with a unique structure This compound belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its octahydrophenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4aS,10aR)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Cyclization Reactions: Formation of the phenanthrene core through cyclization reactions.

    Functional Group Modifications: Introduction of the isopropyl and methyl groups at specific positions.

    Esterification: Formation of the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the ester group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its structure may allow it to interact with specific molecular targets in the body.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,4aS,10aR)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The compound may bind to receptors or enzymes, altering their function and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene Derivatives: Compounds with similar phenanthrene cores but different functional groups.

    Polycyclic Aromatic Hydrocarbons: Other polycyclic aromatic hydrocarbons with varying degrees of hydrogenation and functionalization.

Uniqueness

The uniqueness of (1R,4aS,10aR)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate lies in its specific arrangement of functional groups and its stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

methyl (1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18?,20-,21-/m1/s1

InChI Key

PGZCJOPTDHWYES-VTVVEXCCSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)C(=O)OC)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.